Recombinant Human Glucokinase Activation Potency: EC50 Comparison with a Structurally Related Thiazole GK Activator
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide activates recombinant human liver glucokinase 2 with an EC50 of 930 nM, measured as reduction in NADH production in the presence of 5 mM glucose using a G6PDH-coupled spectrophotometric assay [1]. In a cross-study comparison, a structurally related thiazole-based GK activator (Compound 2 from Liu et al., 2011) demonstrated a more potent EC50 of 157 nM under a comparable assay format using human glucokinase at 5 mM glucose [2]. This approximately 5.9-fold difference in potency underscores that the specific N-acetamidoethyl side chain and 4-methoxyphenyl substitution pattern of the target compound yield a distinct activation profile relative to optimized thiazole GK activators bearing different substituents.
| Evidence Dimension | Glucokinase activation potency (EC50, nM) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | Compound 2 (N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamide): EC50 = 157 nM |
| Quantified Difference | 5.9-fold lower potency (target compound vs. comparator) |
| Conditions | Recombinant human glucokinase; 5 mM glucose substrate; G6PDH-coupled spectrophotometric assay (target compound); recombinant human glucokinase (isoform not specified) at 5 mM glucose (comparator) |
Why This Matters
This potency difference is critical for experimental design—the target compound provides a moderately potent GK activation signal suitable for dose-response and mechanistic studies where an EC50 in the high-nanomolar range is preferred to avoid supraphysiological GK stimulation.
- [1] BindingDB. Affinity data for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide. EC50: 930 nM for activation of recombinant human liver glucokinase 2 in presence of 5 mM glucose by G6PDH coupled assay. View Source
- [2] Liu Z, Zhu Q, Li F, Zhang L, Leng Y, Zhang A. N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. MedChemComm. 2011;2:637-644. View Source
